molecular formula C17H17BrN2O2 B238429 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide

3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide

Katalognummer B238429
Molekulargewicht: 361.2 g/mol
InChI-Schlüssel: POYFTMVNLIUIRE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound is a member of the benzamide class of compounds and has been found to have significant biological activity.

Wirkmechanismus

The mechanism of action of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer activity through the inhibition of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
Studies have shown that 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide can induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of their growth. The compound has also been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide is its high potency and selectivity towards cancer cells, which makes it a promising candidate for the development of novel anti-cancer drugs. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.

Zukünftige Richtungen

There are several potential future directions for the research on 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide. One possible direction is to explore its use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its effects on various cellular pathways.

Synthesemethoden

The synthesis of 3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide involves the reaction of 3-amino-N-(3-bromo-phenyl)benzamide with isobutyryl chloride in the presence of a base such as triethylamine. The reaction proceeds through an acylation process, resulting in the formation of the desired compound.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide has been extensively studied in the field of medicinal chemistry due to its potential as a therapeutic agent. The compound has been found to have significant anti-cancer activity, with studies showing that it can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.

Eigenschaften

Produktname

3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide

Molekularformel

C17H17BrN2O2

Molekulargewicht

361.2 g/mol

IUPAC-Name

3-bromo-N-[3-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C17H17BrN2O2/c1-11(2)16(21)19-14-7-4-8-15(10-14)20-17(22)12-5-3-6-13(18)9-12/h3-11H,1-2H3,(H,19,21)(H,20,22)

InChI-Schlüssel

POYFTMVNLIUIRE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br

Kanonische SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.